

# Spectroscopic Profile of 2-(Furan-2-yl)acetic acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Furan-2-yl)acetic acid

Cat. No.: B1265584

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Furan-2-yl)acetic acid**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes experimentally derived  $^1\text{H}$  NMR data, along with predicted  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data based on analogous compounds and established spectroscopic principles. Detailed experimental protocols and a workflow diagram for spectroscopic analysis are also provided to assist researchers in their laboratory work.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-(Furan-2-yl)acetic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1\text{H}$ NMR (Proton NMR) Data

The following  $^1\text{H}$  NMR data was obtained from a spectrum of **2-(Furan-2-yl)acetic acid** dissolved in DMSO-d6.[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~12.5 (very broad s)	singlet	-	COOH
~7.55	dd	1.8, 0.8	H5
~6.40	dd	3.2, 1.8	H4
~6.25	d	3.2	H3
~3.75	s	-	CH <sub>2</sub>

### <sup>13</sup>C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~172	C=O
~148	C2
~143	C5
~111	C4
~108	C3
~35	CH <sub>2</sub>

### Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of **2-(Furan-2-yl)acetic acid** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Description
2500-3300	O-H stretch	Broad band, characteristic of a carboxylic acid
~1700	C=O stretch	Strong, sharp absorption
~1500-1600	C=C stretch	Furan ring vibrations
~1000-1300	C-O stretch	Furan ring and carboxylic acid C-O stretches
~3100	=C-H stretch	Furan ring C-H
~2900	-C-H stretch	Methylene C-H

## Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum of **2-(Furan-2-yl)acetic acid** would provide information about its molecular weight and fragmentation pattern.

### Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
126	High	[M] <sup>+</sup> (Molecular Ion)
81	High	[M - COOH] <sup>+</sup>
67	Moderate	[C <sub>4</sub> H <sub>3</sub> O] <sup>+</sup>
39	Moderate	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **2-(Furan-2-yl)acetic acid**.

## NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh 5-10 mg of **2-(Furan-2-yl)acetic acid**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl<sub>3</sub>).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Vortex the sample to ensure homogeneity.

#### Instrumentation and Data Acquisition:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for analysis.
- Place the NMR tube into the spectrometer's probe.
- Shim the magnetic field to achieve homogeneity.
- For <sup>1</sup>H NMR, acquire a standard one-dimensional proton spectrum.
- For <sup>13</sup>C NMR, acquire a proton-decoupled carbon spectrum. A greater number of scans may be necessary due to the lower natural abundance of the <sup>13</sup>C isotope.

## IR Spectroscopy Protocol (ATR Method)

Sample Preparation: No specific sample preparation is required for the Attenuated Total Reflectance (ATR) method. A small amount of the solid sample is placed directly on the ATR crystal.

#### Instrumentation and Data Acquisition:

- Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of **2-(Furan-2-yl)acetic acid** onto the ATR crystal and ensure good contact using the pressure arm.
- Record the infrared spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry Protocol (Electron Ionization)

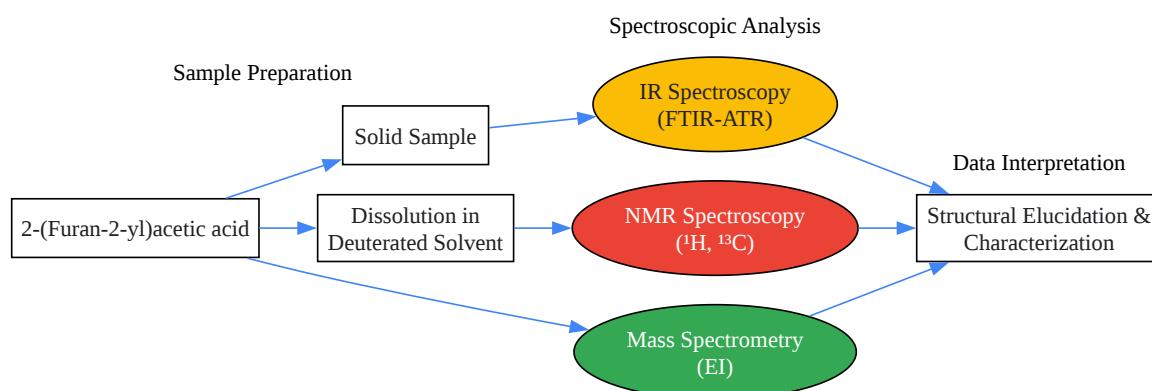
### Sample Introduction and Ionization:

- Introduce a small amount of **2-(Furan-2-yl)acetic acid** into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- In the ion source, bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

### Mass Analysis and Detection:

- Accelerate the resulting positively charged ions.
- Separate the ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detect the ions to generate the mass spectrum.

## Visualizations



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## References

- 1. rsc.org [rsc.org]
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